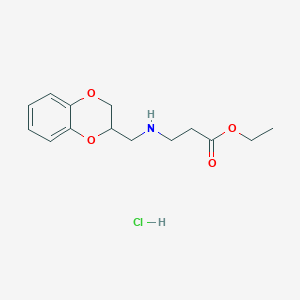![molecular formula C20H18ClFO3 B5143136 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is commonly used in scientific research to study the role of EGFR in various biological processes and diseases.
Wirkmechanismus
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one works by selectively inhibiting the tyrosine kinase activity of EGFR. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. By inhibiting EGFR, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of EGFR and its downstream signaling proteins. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a highly specific inhibitor of EGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of EGFR in various biological processes. It is also relatively easy to synthesize and has a long shelf life. However, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one does have some limitations. It can be expensive to purchase, and its effectiveness can be influenced by factors such as cell type and culture conditions.
Zukünftige Richtungen
There are several future directions for research involving 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of new cancer therapies that target EGFR using small molecule inhibitors like 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one. Another area of interest is the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory effects of 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one and its potential use in treating inflammatory diseases.
Synthesemethoden
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2,3-dihydro-4H-chromen-4-one with butyl lithium to form a lithium enolate. This is followed by the reaction of the lithium enolate with 2-chloroethyl chloroformate to form a chloroethyl ester. The chloroethyl ester is then reacted with 2-fluorobenzyl alcohol to form the desired product, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one is widely used in scientific research to study the role of EGFR in various biological processes and diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been used to study the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-butyl-6-chloro-7-[(2-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO3/c1-2-3-6-13-9-20(23)25-18-11-19(16(21)10-15(13)18)24-12-14-7-4-5-8-17(14)22/h4-5,7-11H,2-3,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGAZQWTKAMLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)


![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)

![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)

![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)
![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)
